Tetradecyltrimethylphosphonium chloride
Description
Tetradecyltrimethylphosphonium chloride is a quaternary phosphonium salt characterized by a tetradecyl (C14) alkyl chain and three methyl groups attached to a central phosphorus atom, with a chloride counterion. It is primarily utilized in synthetic chemistry, particularly in the preparation of complex phosphazene derivatives. For instance, it acts as a precursor in reactions with tetrachloromonospirocyclotriphosphazenes to form dispirophosphazenes under controlled conditions .
Properties
CAS No. |
7368-64-1 |
|---|---|
Molecular Formula |
C17H38ClP |
Molecular Weight |
308.9 g/mol |
IUPAC Name |
trimethyl(tetradecyl)phosphanium;chloride |
InChI |
InChI=1S/C17H38P.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
KDNBFSGJXLQPKZ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCC[P+](C)(C)C.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](C)(C)C.[Cl-] |
Synonyms |
C14Me3P tetradecyltrimethylphosphonium tetradecyltrimethylphosphonium chloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Tetramethylphosphonium Chloride
Molecular Formula : (CH₃)₄PCl
Molecular Weight : 128.58 g/mol
Structural Features : Four methyl groups attached to phosphorus.
Applications : Used as a laboratory chemical and in manufacturing processes.
Toxicity and Safety :
- Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .
- Stable under recommended storage conditions but incompatible with strong oxidizing agents .
Key Differences : - Smaller alkyl groups result in higher water solubility compared to Tetradecyltrimethylphosphonium chloride.
- Limited utility in surfactant applications due to the absence of a long hydrophobic chain.
Dodecyl Triphenyl Phosphonium Chloride
Molecular Formula : C₃₀H₄₀ClP
Molecular Weight : 467.07 g/mol
Structural Features : Dodecyl (C12) chain and three phenyl groups attached to phosphorus.
Applications : Likely employed in phase-transfer catalysis or organic synthesis due to aromatic and long-chain hydrophobic moieties.
Key Differences :
- Aromatic phenyl groups enhance stability and π-π interaction capabilities, unlike the aliphatic tetradecyl group.
- Longer alkyl chain (C12 vs. C14) may reduce solubility in polar solvents compared to this compound.
(Chloromethyl)-Triphenylphosphonium Chloride
CAS : 5293-84-5
Structural Features : Chloromethyl group and three phenyl groups attached to phosphorus.
Applications : Used in Wittig reactions for olefin synthesis, leveraging the reactive chloromethyl group.
Key Differences :
- The chloromethyl group introduces electrophilic reactivity, unlike the inert methyl or long alkyl chains in other phosphonium salts.
- Lacks surfactant properties due to the absence of a long hydrophobic tail.
Tetrakis(hydroxymethyl)phosphonium Chloride
Applications : Functions as a covalent crosslinking agent in cell encapsulation and textile finishing .
Structural Features : Four hydroxymethyl groups attached to phosphorus.
Key Differences :
- Hydroxymethyl groups enable crosslinking via formaldehyde release, a property absent in this compound.
- Higher hydrophilicity due to multiple hydroxyl groups.
Data Table: Comparative Analysis of Phosphonium Salts
Research Findings and Implications
- Structural Impact on Function : Alkyl chain length and substituents dictate applications. Long chains (e.g., C14 in this compound) enhance surfactant behavior, while aromatic groups (e.g., in Dodecyl triphenyl) favor catalytic roles.
- Toxicity Trends : Smaller phosphonium salts like Tetramethylphosphonium chloride exhibit acute irritation hazards, whereas larger salts may have lower volatility but require further toxicological evaluation.
- Synthetic Utility : this compound’s role in phosphazene synthesis highlights its niche in advanced material preparation , contrasting with crosslinking or catalytic uses of other salts.
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